[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane

Catalog No.
S1539283
CAS No.
133545-17-2
M.F
C38H32O2P2
M. Wt
582.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methox...

CAS Number

133545-17-2

Product Name

[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane

IUPAC Name

[2-(2-diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane

Molecular Formula

C38H32O2P2

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C38H32O2P2/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3

InChI Key

KRJVQCZJJSUHHO-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC

Ligand in Transition Metal-Catalyzed Cross-Coupling Reactions:

[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane, also known as XPhos, is a versatile ligand used in various transition metal-catalyzed cross-coupling reactions. These reactions form carbon-carbon bonds between two different organic fragments using a transition metal catalyst. XPhos's bulky electron-donating groups (methoxy and diphenylphosphine) provide steric and electronic control around the metal center, leading to high activity and selectivity in various coupling reactions, including:

  • Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds between an amine and an aryl halide or pseudo halide [].
  • Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide [].
  • Stille coupling: Formation of carbon-carbon bonds between an organotin compound and an aryl or vinyl halide [].
  • Sonogashira coupling: Formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
  • Negishi coupling: Formation of carbon-carbon bonds between an organozinc compound and an aryl or vinyl halide.
  • Heck coupling: Formation of carbon-carbon bonds between an alkene and an aryl or vinyl halide.
  • Hiyama coupling: Formation of carbon-carbon bonds between an organosilane and an aryl or vinyl halide.

The specific choice of XPhos as a ligand depends on the desired reactivity and selectivity of the cross-coupling reaction. Its bulky nature can sometimes hinder reactivity, but it can also be advantageous for reactions requiring high chemoselectivity (selectivity for a specific functional group).

Catalyst Precursor in Asymmetric Catalysis:

XPhos can also serve as a precursor for the synthesis of chiral transition metal catalysts used in asymmetric catalysis. These catalysts facilitate the formation of one enantiomer (mirror image) of a molecule in excess over the other. By incorporating chiral functionalities into the XPhos backbone, researchers can create catalysts capable of inducing enantioselectivity in various reactions, such as:

  • Hydrogenation: Addition of hydrogen to an unsaturated carbon-carbon bond.
  • Hydroformylation: Addition of a formyl group (CHO) to an alkene.
  • Allylation: Formation of a carbon-carbon bond between an allyl group and another molecule.

Developing new chiral XPhos derivatives is an active area of research, aiming to create highly selective catalysts for various asymmetric transformations.

Research into New Applications:

Beyond its established roles in cross-coupling and asymmetric catalysis, XPhos is also being explored for potential applications in other areas of scientific research, such as:

  • Material science: Development of new functional materials with specific properties.
  • Medicinal chemistry: Design and synthesis of novel drugs and therapeutic agents.

The compound [2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane is a phosphine derivative characterized by the presence of multiple aromatic rings and phosphorus atoms. Its structure includes two diphenylphosphanyl groups attached to a central framework of methoxy-substituted phenyl rings. This unique arrangement contributes to its potential reactivity and biological activity, making it a subject of interest in both synthetic chemistry and pharmacology.

The chemical reactivity of [2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane can be explored through various reactions typical of phosphines, such as:

  • Nucleophilic Substitution Reactions: The phosphorus atom can act as a nucleophile, facilitating the substitution of halides or other electrophiles.
  • Coordination Complex Formation: The compound can coordinate with transition metals, forming complexes that may exhibit unique catalytic properties.
  • Oxidation Reactions: Phosphines can be oxidized to phosphine oxides, altering their electronic properties and reactivity.

These reactions highlight the compound's versatility in organic synthesis and catalysis.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Anticancer Properties: Phosphine derivatives have been investigated for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity: Some phosphines demonstrate effectiveness against bacterial strains, suggesting potential use in developing new antibiotics.
  • Enzyme Inhibition: The compound may interact with specific enzymes, impacting metabolic pathways relevant to diseases such as diabetes and cancer.

These biological activities are often linked to the compound's ability to interact with biological macromolecules due to its structural features.

The synthesis of [2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane typically involves:

  • Phosphination Reactions: This method introduces phosphine groups into aromatic compounds through nucleophilic substitution or coupling reactions.
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions (such as Suzuki or Stille couplings) to form carbon-phosphorus bonds.
  • Functionalization of Aromatic Rings: Employing electrophilic aromatic substitution to introduce methoxy groups at specific positions on the phenyl rings.

These methods allow for the precise construction of the compound's complex molecular architecture.

The applications of [2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane span several fields:

  • Catalysis: Its ability to form stable coordination complexes makes it valuable in catalyzing organic reactions.
  • Medicinal Chemistry: As a potential lead compound, it may serve in drug development targeting various diseases due to its biological activity.
  • Material Science: The compound could be explored for use in developing novel materials with unique electronic or optical properties.

Interaction studies involving this compound often focus on its binding affinity with biomolecules, including:

  • Protein-Ligand Interactions: Evaluating how the compound binds to specific proteins can provide insights into its mechanism of action in biological systems.
  • Enzyme Inhibition Assays: Testing its ability to inhibit enzymes involved in critical metabolic pathways can reveal therapeutic potentials.
  • Cellular Uptake Studies: Investigating how well the compound penetrates cellular membranes and its subsequent effects on cellular functions.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with [2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane, including:

  • Triphenylphosphine
    • Structure: Contains three phenyl groups attached to phosphorus.
    • Use: Commonly used in organic synthesis as a reducing agent.
  • Diphenylphosphine
    • Structure: Comprises two phenyl groups attached to phosphorus.
    • Use: Utilized in coordination chemistry and as a ligand in catalysis.
  • Phenylphosphonic Acid
    • Structure: Contains a phenyl group attached to a phosphonic acid moiety.
    • Use: Known for its applications in agriculture and as a flame retardant.

Uniqueness

The uniqueness of [2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane lies in its dual phosphanyl groups and methoxy substitutions, which enhance its solubility and reactivity compared to simpler phosphines. This structural complexity allows for diverse interactions and potential applications that are not achievable with less substituted phosphines.

XLogP3

8.9

Wikipedia

(R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)

Dates

Modify: 2023-08-15

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